![molecular formula C15H13F3N4O B3035898 4-(Dimethylamino)-2-[4-(trifluoromethoxy)anilino]nicotinonitrile CAS No. 338773-51-6](/img/structure/B3035898.png)

4-(Dimethylamino)-2-[4-(trifluoromethoxy)anilino]nicotinonitrile

Overview

Description

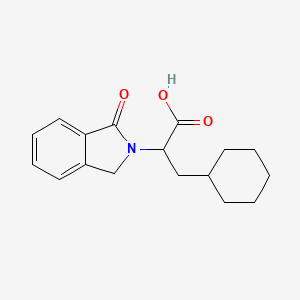

The compound is a derivative of aniline and pyridine, containing dimethylamino, trifluoromethoxy, and nitrile groups . Anilines are primary amines that have the amino group connected to a phenyl group. Pyridines are aromatic compounds with a ring structure that includes one nitrogen atom and five carbon atoms. The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and one other group. The trifluoromethoxy group contains a carbon atom bonded to three fluorine atoms and one oxygen atom, and the nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nitrile and trifluoromethoxy groups could potentially have a significant impact on the electronic structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile, trifluoromethoxy, and dimethylamino groups would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

Regioselective Synthesis : Delvare, Koza, and Morgentin (2011) demonstrated the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds (Delvare, Koza, & Morgentin, 2011).

Conformational Changes : Grassian et al. (1989) investigated conformational changes upon S1←S0 excitation in 4‐dimethylaminobenzonitrile and some of its chemical analogs, including 4‐(d6‐dimethylamino)benzonitrile, showing significant peaks in the spectrum related to the dimethylamino group motions (Grassian, Warren, Bernstein, & Secor, 1989).

Photophysics of Donor-Acceptor Stilbenes : Lapouyade et al. (1992) studied the photophysics of selectively bridged 4-(dimethylamino)-4'-cyanostilbenes. They observed strongly red-shifted fluorescence spectra and significant changes in fluorescence quantum yields and lifetimes depending on the structural arrangement (Lapouyade et al., 1992).

Nonadiabatic Relaxation Dynamics : Kochman et al. (2015) reported simulations on the early events in the nonadiabatic relaxation dynamics of 4-(N,N-Dimethylamino)benzonitrile, providing insights into the internal conversion processes following photoexcitation (Kochman, Tajti, Morrison, & Miller, 2015).

Charge-Transfer Dynamics : Rhinehart, Challa, and McCamant (2012) probed the multimode charge-transfer dynamics of 4-(dimethylamino)benzonitrile using ultraviolet femtosecond stimulated Raman spectroscopy, revealing detailed information about the intramolecular charge transfer process (Rhinehart, Challa, & McCamant, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(dimethylamino)-2-[4-(trifluoromethoxy)anilino]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O/c1-22(2)13-7-8-20-14(12(13)9-19)21-10-3-5-11(6-4-10)23-15(16,17)18/h3-8H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYWZDCVYFBTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)OC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-[4-(trifluoromethoxy)anilino]nicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)

![1-[(4-Bromophenyl)sulfanyl]-3-[4-(3-chlorophenyl)piperazino]-2-propanol](/img/structure/B3035821.png)

![[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B3035822.png)

![5-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-2-phenyl-1,2,4-triazolidin-3-one](/img/structure/B3035826.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3035829.png)

![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035832.png)

![8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate](/img/structure/B3035834.png)

![3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3035835.png)